molecular formula C20H18O B1295740 2,6-Dibenzylphenol CAS No. 47157-01-7

2,6-Dibenzylphenol

Cat. No.: B1295740
CAS No.: 47157-01-7
M. Wt: 274.4 g/mol
InChI Key: DUCSXVAAPCQAEP-UHFFFAOYSA-N
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Description

2,6-Dibenzylphenol is an organic compound with the molecular formula C20H18O. It is a derivative of phenol, where two benzyl groups are attached to the 2 and 6 positions of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibenzylphenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically takes place in a solvent like toluene and requires heating . Another method involves the vapor-phase benzylation of phenol using benzyl alcohol and an activated alumina catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of basic metal oxide catalysts to facilitate the reaction between phenol and benzyl alcohol. This method is preferred due to its efficiency and the ability to maintain the reactants in the vapor phase, which helps in achieving higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dibenzylphenol involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and prevent oxidative damage to cells and tissues. Its phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, its benzyl groups can interact with biological membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibenzylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other phenolic compounds.

Properties

IUPAC Name

2,6-dibenzylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCSXVAAPCQAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293469
Record name 2,6-Dibenzylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47157-01-7
Record name 47157-01-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibenzylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural insights can be gained from the reaction of 2,6-dibenzylphenol with alkali metals?

A: Reacting this compound (HOdbp) with alkali metals like lithium or sodium yields diverse metal-phenolate complexes. These complexes showcase interesting structural features depending on the specific alkali metal and solvent used. For example, reactions with lithium or sodium in diethyl ether or dimethoxy ethane result in dimeric alkali metal phenolates. [] Interestingly, sodium complexes consistently exhibit π-aryl interactions between the sodium center and one of the phenolate arms, influencing their overall structure. []

Q2: Can this compound undergo unexpected reactions with alkali metals?

A: While this compound typically forms metal-phenolate complexes with alkali metals, unusual reactivity has been observed. For instance, attempting to synthesize a sodium 2,6-dibenzylphenolate directly using sodium metal led to the formation of a 2-benzylphenolate complex. [] This unexpected product suggests that under certain conditions, this compound can undergo benzyl C-C bond cleavage, highlighting the potential for this compound to engage in unanticipated reactions.

Q3: How does the interaction of this compound with lanthanides differ from that with alkali metals?

A: Unlike the dimeric structures often observed with alkali metals, this compound forms unique complexes with lanthanides. [] Reactions with lanthanum or ytterbium yield pseudo-centrosymmetric dimers, where the lanthanide centers are coordinated by both terminal and bridging phenolate ligands. [] Interestingly, europium forms a centrosymmetric dimer that further assembles into a polymeric structure through supramolecular interactions. [] This highlights the diverse coordination chemistry of this compound and its ability to form distinct structures based on the metal ion.

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